2-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]pyridine
CAS No.: 1797017-35-6
Cat. No.: VC7485909
Molecular Formula: C16H16N2O4S
Molecular Weight: 332.37
* For research use only. Not for human or veterinary use.
![2-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]pyridine - 1797017-35-6](/images/structure/VC7485909.png)
Specification
CAS No. | 1797017-35-6 |
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Molecular Formula | C16H16N2O4S |
Molecular Weight | 332.37 |
IUPAC Name | [3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-pyridin-2-ylmethanone |
Standard InChI | InChI=1S/C16H16N2O4S/c1-22-12-5-7-13(8-6-12)23(20,21)14-10-18(11-14)16(19)15-4-2-3-9-17-15/h2-9,14H,10-11H2,1H3 |
Standard InChI Key | YGYYEIBNXGASLH-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=CC=N3 |
Introduction
Structural and Molecular Characteristics
The molecular architecture of 2-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]pyridine comprises three primary components: a pyridine ring, an azetidine scaffold, and a 4-methoxybenzenesulfonyl substituent. The pyridine moiety, a six-membered aromatic ring with one nitrogen atom, is linked via a carbonyl group to the azetidine ring—a four-membered saturated heterocycle containing one nitrogen atom. The azetidine’s third position is further functionalized with a 4-methoxybenzenesulfonyl group, introducing sulfonic and methoxy functionalities.
Molecular Formula and Weight
The compound’s molecular formula is C₁₆H₁₇N₃O₄S, with a molecular weight of 347.39 g/mol (calculated based on atomic masses). Key structural features include:
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Pyridine ring: Provides aromaticity and potential sites for electrophilic substitution.
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Azetidine ring: Introduces ring strain due to its four-membered structure, enhancing reactivity.
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4-Methoxybenzenesulfonyl group: Contributes electron-withdrawing (sulfonyl) and electron-donating (methoxy) effects, influencing solubility and intermolecular interactions .
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Formula | C₁₆H₁₇N₃O₄S |
Molecular Weight | 347.39 g/mol |
XLogP3-AA (Log P) | 2.1 (estimated) |
Hydrogen Bond Donors | 1 (amide NH) |
Hydrogen Bond Acceptors | 6 (carbonyl O, sulfonyl O) |
Synthetic Pathways and Methodologies
The synthesis of 2-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]pyridine involves multi-step organic reactions, leveraging strategies common to heterocyclic chemistry.
Step 1: Synthesis of 4-Methoxybenzenesulfonyl Chloride
4-Methoxybenzenesulfonyl chloride, a key intermediate, is prepared via sulfonation of methoxybenzene (anisole) using chlorosulfonic acid:
This reaction proceeds under controlled temperatures (0–5°C) to minimize side reactions.
Step 2: Functionalization of Azetidine
Azetidine is sulfonylated at the 3-position using 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., pyridine):
The reaction typically employs dichloromethane (DCM) as a solvent at room temperature .
Step 3: Carbonyl Bridging to Pyridine
The final step involves coupling 3-(4-methoxybenzenesulfonyl)azetidine to pyridine-2-carboxylic acid via an amide bond. This is achieved using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate):
Reactions are conducted in anhydrous DMF under nitrogen atmosphere, with yields averaging 60–70% .
Chemical Reactivity and Stability
The compound’s reactivity is governed by its functional groups:
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Azetidine Ring: Prone to ring-opening reactions under acidic conditions due to strain.
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Sulfonyl Group: Participates in nucleophilic aromatic substitution (e.g., with amines).
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Amide Bond: Hydrolyzes under strong acidic or basic conditions, yielding pyridine-2-carboxylic acid and the sulfonylated azetidine.
Stability Profile
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Thermal Stability: Decomposes above 200°C.
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Photostability: Susceptible to UV-induced degradation of the sulfonyl group.
Research Gaps and Future Directions
Current limitations include:
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Absence of in vitro or in vivo biological data.
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Need for optimized synthetic protocols to improve yields.
Future studies should prioritize: -
Structure-Activity Relationship (SAR) Studies: To elucidate the impact of substituents on bioactivity.
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Crystallographic Analysis: For precise determination of molecular geometry.
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